

Physicochemical properties of 2-(Methylthio)oxazolo[4,5-b]pyridine

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Compound of Interest

Compound Name: 2-(Methylthio)oxazolo[4,5-b]pyridine

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An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-(Methylthio)oxazolo[4,5-b]pyridine

Abstract

The fused heterocyclic scaffold, **2-(Methylthio)oxazolo[4,5-b]pyridine**, represents a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," this molecule provides a versatile platform for the development of novel therapeutic agents targeting a wide array of human diseases.^[1] Its strategic combination of a pyridine ring, an oxazole ring, and a synthetically malleable methylthio group allows for precise structural modifications to fine-tune biological activity and pharmacokinetic properties. This guide offers an in-depth exploration of the core physicochemical properties, spectroscopic profile, chemical reactivity, and synthesis of **2-(Methylthio)oxazolo[4,5-b]pyridine**. We will delve into the causality behind its synthetic routes and its functional role in the design of next-generation kinase inhibitors, anti-inflammatory agents, and antibacterial compounds, providing researchers and drug development professionals with a comprehensive resource for leveraging this potent scaffold.

Molecular Structure and Core Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design.

Chemical Identity

The unambiguous identification of **2-(Methylthio)oxazolo[4,5-b]pyridine** is established by its chemical formula, molecular weight, and registry numbers.

Diagram 1: Chemical Structure of **2-(Methylthio)oxazolo[4,5-b]pyridine**

A 2D representation of **2-(Methylthio)oxazolo[4,5-b]pyridine**.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound. These parameters are critical for predicting its behavior in various solvents, its ability to cross biological membranes, and its general handling and storage requirements.

Property	Value	Source
CAS Number	169205-95-2	[2][3]
Molecular Formula	C ₇ H ₆ N ₂ OS	[4]
Molecular Weight	166.2 g/mol	[1][4]
Appearance	White solid/powder	[2]
Melting Point	59-62 °C	[5]
Boiling Point	288.5 °C at 760 mmHg	[5]
Purity	≥97-99% (Typical commercial)	[2]
Storage	Store at room temperature, sealed in a dry environment	

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of **2-(Methylthio)oxazolo[4,5-b]pyridine**. While specific spectra are proprietary to manufacturers,

data from chemical suppliers and databases confirm the structure through techniques like NMR, IR, and mass spectrometry.^[6]

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the thioether group (a singlet, likely around δ 2.5-3.0 ppm) and distinct aromatic protons from the pyridine ring.
- ¹³C NMR: The carbon NMR would display signals for the methyl carbon, the carbons of the fused heterocyclic rings, and the key C2 carbon of the oxazole ring bonded to the sulfur atom.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 166.2.
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C=N, C=C, and C-O stretching within the heterocyclic core.

Synthesis and Mechanistic Considerations

The construction of the oxazolo[4,5-b]pyridine scaffold is a well-established process in organic chemistry, with several reliable routes available. The choice of method often depends on the desired scale, available starting materials, and tolerance for functional groups.

Primary Synthetic Pathway: Thiocarbamate Formation and S-Methylation

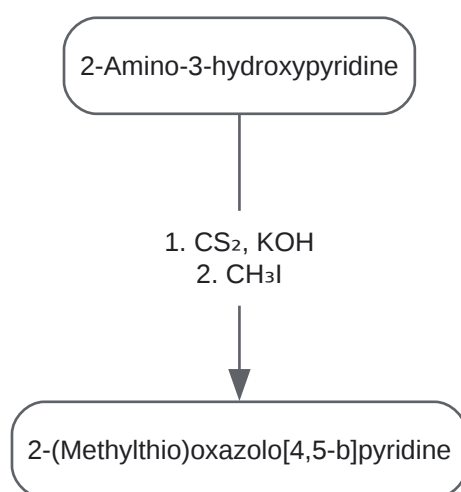
The most common and efficient laboratory-scale synthesis begins with the commercially available 2-amino-3-hydroxypyridine. This method is favored for its high yields and operational simplicity.^[1]

Step-by-Step Protocol:

- Dithiocarbamate Formation: 2-amino-3-hydroxypyridine is reacted with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a polar solvent like ethanol or methanol. The proximate amino and hydroxyl groups cyclize onto the carbon disulfide to form a dithiocarbamate intermediate.

- **In-Situ S-Methylation:** Without isolating the intermediate, an electrophilic methylating agent, such as methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$), is added directly to the reaction mixture. This results in the S-methylation of the dithiocarbamate, followed by cyclization and elimination to yield the final product, **2-(Methylthio)oxazolo[4,5-b]pyridine**.
[1]
- **Workup and Purification:** The reaction mixture is typically neutralized, and the crude product precipitates. It can then be collected by filtration and purified by recrystallization or column chromatography.

Diagram 2: Primary Synthesis of **2-(Methylthio)oxazolo[4,5-b]pyridine**



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A simplified workflow for the primary synthesis route.

Alternative Pathway: Acid-Catalyzed Condensation

An alternative approach involves the direct condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid derivative.[1] To install the methylthio group, a reagent like methylthioacetic acid could be used. This reaction is typically promoted by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA), or by using a solid-supported catalyst like silica-supported perchloric acid ($\text{HClO}_4\cdot\text{SiO}_2$), which simplifies workup and aligns with green chemistry principles.[1][7]

Expertise & Causality: The two-step dithiocarbamate route is often preferred due to the high reactivity and commercial availability of carbon disulfide and methyl iodide. The acid-catalyzed condensation, while more direct, may require harsher conditions (elevated temperatures) and the synthesis of specialized carboxylic acid derivatives, potentially lowering the overall efficiency for this specific substitution pattern.

Chemical Reactivity and Synthetic Utility

The true power of **2-(Methylthio)oxazolo[4,5-b]pyridine** in drug discovery lies in its predictable and versatile reactivity. The 2-methylthio group is not merely a static substituent; it is a key functional handle for molecular diversification.

Nucleophilic Aromatic Substitution (S_NAr)

The methylthio (-SCH₃) group is an excellent leaving group, making the C2 position of the oxazole ring highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a synthetic intermediate.^[1]

- **Mechanism:** Electron-withdrawing effects from the heterocyclic system activate the C2 position. Nucleophiles, such as primary or secondary amines, can readily displace the methylthio group to forge new C-N bonds, yielding a diverse library of 2-amino-oxazolo[4,5-b]pyridines.
- **Application:** This reaction is fundamental for structure-activity relationship (SAR) studies. By systematically introducing different amines, researchers can probe the binding pocket of a biological target and optimize for potency, selectivity, and pharmacokinetic properties.

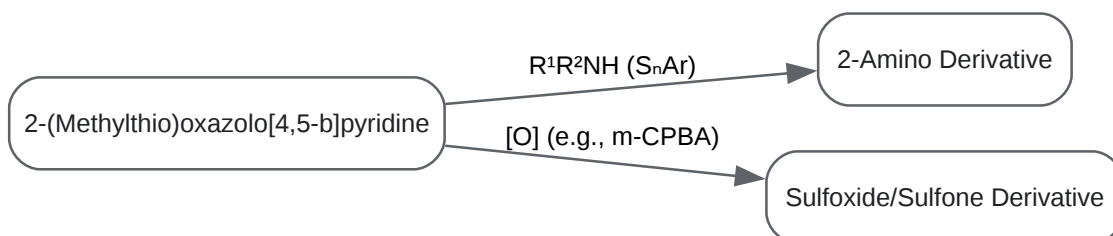
Oxidation of the Sulfur Atom

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide or sulfone.^[1]

- **Reagents:** Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant and the reaction conditions.

- Impact: Oxidation significantly alters the electronic and steric properties of the substituent. The resulting sulfoxides and sulfones are more polar and can act as hydrogen bond acceptors, which can lead to dramatic changes in biological activity and solubility.[1]

Diagram 3: Key Reactions of **2-(Methylthio)oxazolo[4,5-b]pyridine**



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Versatility of the methylthio group as a synthetic handle.

Transition Metal-Catalyzed Cross-Coupling

While the methylthio group is typically used in substitution reactions, the pyridine portion of the scaffold can be functionalized using transition metal catalysis. If a halo-substituted version of the scaffold is used, powerful C-C and C-N bond-forming reactions like Suzuki and Heck couplings can be employed to introduce further complexity.[4]

Applications in Drug Discovery and Medicinal Chemistry

The oxazolo[4,5-b]pyridine scaffold is prevalent in compounds with significant biological activity. The 2-methylthio derivative serves as a crucial starting point for many of these.

- Anti-Inflammatory Agents: Derivatives have been identified as potent modulators of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR) and inhibitors of Glycogen Synthase Kinase-3 β (GSK-3 β).[4] GSK-3 β inhibitors, in particular, have shown promising in vivo anti-inflammatory effects by reducing levels of pro-inflammatory cytokines like TNF- α and IL-6.[4]

- **Antibacterial Agents:** The scaffold is considered an analogue of purine bases (adenine and guanine), suggesting it may interfere with nucleic acid synthesis or inhibit key bacterial enzymes like DNA gyrase.[8] Derivatives have demonstrated potent activity against pathogenic bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[4][7][8]
- **Antitumor Agents:** Researchers have designed and synthesized 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives that function as inhibitors of human DNA topoisomerase II α (hTopo II α), a critical target in cancer therapy.[9]
- **Antiparasitic Research:** Analogues of this scaffold have emerged as promising lead compounds in the fight against trypanosomiasis.[4]

Conclusion

2-(Methylthio)oxazolo[4,5-b]pyridine is far more than a simple heterocyclic compound; it is a validated and highly valuable platform for innovation in drug discovery. Its robust synthesis, predictable reactivity, and the proven biological relevance of its derivatives make it an indispensable tool for medicinal chemists. The strategic importance of the 2-methylthio group as a versatile functional handle allows for the rapid generation of compound libraries, accelerating the hit-to-lead optimization process. As researchers continue to explore novel biological targets, the utility of this privileged scaffold is poised to expand, cementing its role in the development of future therapeutics.

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